9-Methyl-9H-carbazole-3,6-dicarbaldehyde
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Overview
Description
9-Methyl-9H-carbazole-3,6-dicarbaldehyde is an organic compound with the molecular formula C15H11NO2. It is a derivative of carbazole, a nitrogen-containing heterocyclic compound. This compound is known for its aromatic properties and is used in various scientific research applications due to its unique chemical structure.
Mechanism of Action
Target of Action
This compound is often used as a starting material in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
It’s known that carbazole derivatives can interact with various biological targets, potentially leading to a range of biochemical effects .
Action Environment
The action of 9-Methyl-9H-carbazole-3,6-dicarbaldehyde can be influenced by various environmental factors . For instance, it should be stored away from heat sources and in a well-ventilated environment . It’s also important to avoid inhaling its vapors or dust, as this could have adverse effects on the respiratory system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-9H-carbazole-3,6-dicarbaldehyde typically involves the formylation of 9-methylcarbazole. One common method is the Vilsmeier-Haack reaction, where 9-methylcarbazole reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups at the 3 and 6 positions of the carbazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-9H-carbazole-3,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the carbazole ring, particularly at the 3 and 6 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: 9-Methyl-9H-carbazole-3,6-dicarboxylic acid.
Reduction: 9-Methyl-9H-carbazole-3,6-dimethanol.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Scientific Research Applications
9-Methyl-9H-carbazole-3,6-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-9H-carbazole-3,6-dicarbaldehyde: Similar structure but with an ethyl group instead of a methyl group.
9-Benzyl-9H-carbazole-3,6-dicarbaldehyde: Contains a benzyl group instead of a methyl group.
9H-Carbazole-3,6-dicarboxaldehyde: Lacks the methyl group at the 9 position.
Uniqueness
9-Methyl-9H-carbazole-3,6-dicarbaldehyde is unique due to the presence of the methyl group at the 9 position, which can influence its chemical reactivity and physical properties. This structural feature can affect its solubility, stability, and interactions with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
9-methylcarbazole-3,6-dicarbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-16-14-4-2-10(8-17)6-12(14)13-7-11(9-18)3-5-15(13)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDBIFUIFFYIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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